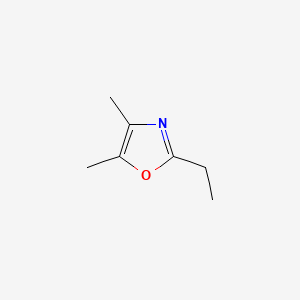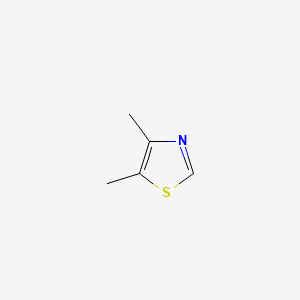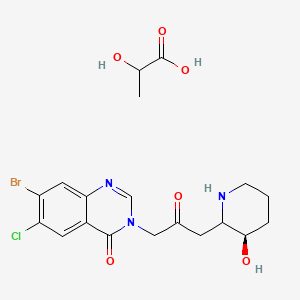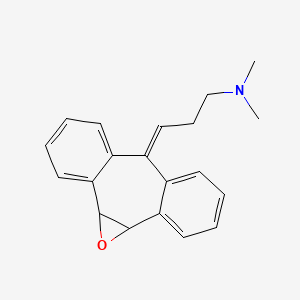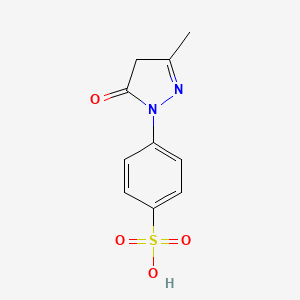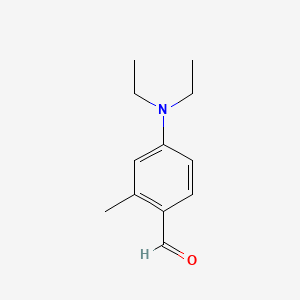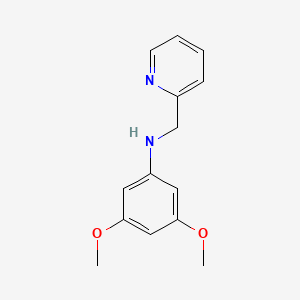
5-(2,2-Dimethyl-propionylamino)-nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined by various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “5-(2,2-Dimethyl-propionylamino)-nicotinic acid” is not available in the sources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, chemical formula, form, and more. For “5-(2,2-Dimethyl-propionylamino)-nicotinic acid”, such specific information is not available in the sources .Aplicaciones Científicas De Investigación
Herbicidal Activity
Research on nicotinic acid derivatives has shown promising applications in agriculture, particularly in the development of herbicides. A study by Chen Yu et al. (2021) explored the synthesis and herbicidal activity of novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Some compounds exhibited excellent herbicidal activity against certain weed species, highlighting the potential of nicotinic acid derivatives in creating new herbicides for monocotyledonous weeds Chen Yu et al., 2021.
Industrial Production
Nicotinic acid is also significant in industrial applications, particularly in the production of essential nutrients. Dawid Lisicki et al. (2022) conducted a review on ecological methods for producing nicotinic acid, focusing on green chemistry approaches to meet the demands of industrial production without burdening the environment. This research underscores the importance of developing sustainable production methods for nicotinic acid Dawid Lisicki et al., 2022.
Lipid-Lowering Effects
Nicotinic acid's role in lipid regulation has been extensively studied, with some research focusing on its mechanisms of action beyond its effects on cholesterol levels. For instance, research by S. Tunaru et al. (2003) identified the orphan G-protein-coupled receptor, PUMA-G/HM74, as a nicotinic acid receptor involved in the anti-lipolytic effects of nicotinic acid in adipose tissue. This discovery contributes to our understanding of how nicotinic acid can influence lipid metabolism and cardiovascular health S. Tunaru et al., 2003.
Anti-inflammatory and Anti-atherosclerotic Effects
Nicotinic acid's potential to inhibit atherosclerosis progression through mechanisms independent of its lipid-modifying effects has been highlighted in studies. Martina Lukasova et al. (2011) demonstrated that nicotinic acid can reduce the progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells, suggesting anti-inflammatory properties that may be beneficial in treating atherosclerosis and other diseases Martina Lukasova et al., 2011.
Chemical Synthesis and Molecular Studies
The versatility of nicotinic acid derivatives in chemical synthesis is evident in research aimed at developing new molecular scaffolds. Studies like the one by D. Dar'in et al. (2008) on the cyclocondensation of nicotinic acid N-oxides with diamino compounds have expanded the toolbox for synthetic chemists, enabling the creation of novel nicotinic acid-based compounds with potential applications in medicinal chemistry and beyond D. Dar'in et al., 2008.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-4-7(9(14)15)5-12-6-8/h4-6H,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYYHNBAUXHABM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=CC(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640081 |
Source


|
| Record name | 5-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2-Dimethyl-propionylamino)-nicotinic acid | |
CAS RN |
879326-77-9 |
Source


|
| Record name | 5-[(2,2-Dimethyl-1-oxopropyl)amino]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879326-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


